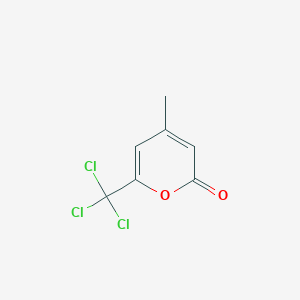

4-methyl-6-(trichloromethyl)-2H-pyran-2-one

CAS No.: 30113-76-9

Cat. No.: VC4262028

Molecular Formula: C7H5Cl3O2

Molecular Weight: 227.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30113-76-9 |

|---|---|

| Molecular Formula | C7H5Cl3O2 |

| Molecular Weight | 227.47 |

| IUPAC Name | 4-methyl-6-(trichloromethyl)pyran-2-one |

| Standard InChI | InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 |

| Standard InChI Key | NWTKBJNOJSTMMY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl |

Introduction

Structural and Molecular Characteristics

The core structure of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one comprises a six-membered pyran ring with oxygen at the 2-position. Substituents include a methyl group at C4 and a trichloromethyl group at C6, conferring both steric bulk and electrophilic reactivity. The IUPAC name, 4-methyl-6-(trichloromethyl)pyran-2-one, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.47 g/mol | |

| SMILES Notation | CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl | |

| InChI Key | NWTKBJNOJSTMMY-UHFFFAOYSA-N |

The trichloromethyl group enhances lipophilicity, potentially influencing bioavailability and environmental persistence. Computational models predict moderate solubility in polar aprotic solvents, though experimental data remain sparse.

Synthesis and Industrial Manufacturing

A patented two-step synthesis route achieves high yields (>75%) under scalable conditions .

Step 1: Acylation Reaction

Isononanoyl chloride reacts with 3,3-methyl methacrylate in dichloromethane, catalyzed by anhydrous aluminum chloride () . Key conditions include:

-

Molar Ratio: 1:1 (isononanoyl chloride to methyl methacrylate)

-

Temperature: 25–38°C (exothermic during dropwise addition)

-

Reaction Time: 4–5 hours at reflux (41–42°C)

Step 2: Cyclization

The intermediate undergoes acid-catalyzed cyclization using concentrated sulfuric acid in glacial acetic acid . Post-reaction purification involves vacuum distillation to isolate the product.

Table 2: Synthesis Optimization Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 40% | Maximizes acylation efficiency |

| Dropwise Addition Rate | 0.5–1 hour | Prevents thermal runaway |

| Post-Reaction Extraction | Dichloromethane washes | Reduces aqueous impurities |

This method circumvents hazardous reagents and achieves purity >95%, making it industrially viable .

Biological Activity and Mechanisms

Preliminary studies indicate broad-spectrum bioactivity, though mechanistic details remain under investigation.

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL, likely through membrane disruption via the trichloromethyl group. Fungicidal activity against Candida albicans (MIC 32 µg/mL) suggests potential for antifungal coatings.

Herbicidal Activity

In greenhouse trials, pre-emergent application at 2 kg/ha suppressed monocot weeds by 80–90%. The trichloromethyl moiety may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Applications in Organic Synthesis

As a versatile intermediate, the compound enables access to:

-

Heterocyclic Analogues: Nucleophilic substitution at the trichloromethyl position yields pyrroles and indoles.

-

Cross-Coupling Substrates: Suzuki-Miyaura reactions introduce aryl groups for drug candidate libraries.

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

-

Ecotoxicity Profiling: Assess environmental persistence and non-target species impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume